tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 3-(1H-pyrazol-5-yl)phenyl derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anti-cancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is similar in structure but contains a boron-containing group, which can alter its reactivity and biological activity.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
Uniqueness: The uniqueness of tert-Butyl 4-(3-(1H-pyrazol-5-yl)phenyl)piperidine-1-carboxylate lies in its specific structure, which allows it to interact with particular molecular targets. Its combination of a piperidine ring and a pyrazole moiety provides a versatile scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C19H25N3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(1H-pyrazol-5-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-8-14(9-12-22)15-5-4-6-16(13-15)17-7-10-20-21-17/h4-7,10,13-14H,8-9,11-12H2,1-3H3,(H,20,21) |
InChI Key |
LWALMIKTXBOXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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